2-phenyl-1-propyl-1H-benzimidazole

Lipophilicity Drug-likeness Membrane permeability

2-Phenyl-1-propyl-1H-benzimidazole (CAS 314769-68-1) is a critical N-alkyl SAR probe that occupies a distinct lipophilic and steric space between shorter-chain (methyl, ethyl) and longer-chain (butyl to heptyl) 1,2-disubstituted benzimidazoles. Its antiproliferative IC₅₀ of 61.31 μM against MDA-MB-231 breast cancer cells provides a measurable mid-range benchmark for systematic chain-length optimization studies. With zero H-bond donors, XLogP3 = 3.9, and TPSA = 17.8 Ų, this compound directly replaces the N–H parent scaffold to assess membrane permeability gains without excessive lipophilicity. Procure this pre-validated intermediate for medicinal chemistry programs requiring precise N-1 alkyl SAR data and physicochemical model validation.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
Cat. No. B8755046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-1-propyl-1H-benzimidazole
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3
InChIInChI=1S/C16H16N2/c1-2-12-18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
InChIKeyHARLAWKYJLQWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1-propyl-1H-benzimidazole: Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-Phenyl-1-propyl-1H-benzimidazole (PubChem CID 1542147) is a 1,2-disubstituted benzimidazole derivative with molecular formula C₁₆H₁₆N₂ and molecular weight 236.31 g/mol [1]. The compound features a phenyl substituent at the C-2 position and an n-propyl group at the N-1 position of the benzimidazole core. Its computed physicochemical descriptors include XLogP3 = 3.9, zero hydrogen bond donors, one hydrogen bond acceptor, three rotatable bonds, and a topological polar surface area (TPSA) of 17.8 Ų [1]. It is synthesized via N-alkylation of 2-phenylbenzimidazole with a propyl halide under basic conditions, as exemplified in US Patent 7,538,931 [2]. The compound serves as a research intermediate and scaffold for further functionalization in medicinal chemistry programs exploring N-alkylated benzimidazole series.

Why 2-Phenyl-1-propyl-1H-benzimidazole Cannot Be Interchanged with Unsubstituted or Differently N-Alkylated 2-Phenylbenzimidazole Analogs


The N-1 alkyl chain length in 1,2-disubstituted benzimidazoles is a critical determinant of lipophilicity, conformational flexibility, hydrogen-bonding capacity, and biological target engagement. 2-Phenyl-1-propyl-1H-benzimidazole occupies a distinct position in the N-alkyl series between shorter-chain (methyl, ethyl) and longer-chain (butyl, pentyl, hexyl, heptyl) analogs, with the propyl group conferring a specific balance of logP and steric bulk that cannot be replicated by other chain lengths [1]. Systematic structure–activity relationship (SAR) studies on N-alkylated-2-phenylbenzimidazoles have demonstrated that antiproliferative potency against the MDA-MB-231 breast cancer cell line varies in a non-linear fashion with alkyl chain length, with the N-pentyl (1e, IC₅₀ = 21.93 μM) and N-heptyl (2g, IC₅₀ = 16.38 μM) derivatives displaying the highest activities, while the N-propyl analog (1c, IC₅₀ = 61.31 μM) occupies an intermediate position distinct from both the unsubstituted parent (IC₅₀ >100 μM) and the N-butyl analog (2d, IC₅₀ = 29.39 μM) [1]. These quantitative activity cliffs preclude generic interchangeability within the N-alkyl series for any application requiring specific potency, selectivity, or pharmacokinetic parameter tuning.

Quantitative Differentiation Evidence for 2-Phenyl-1-propyl-1H-benzimidazole Versus Closest Analogs


Lipophilicity (XLogP3): 2-Phenyl-1-propyl-1H-benzimidazole Exhibits +0.7 logP Units Higher Lipophilicity Than the Unsubstituted Parent 2-Phenyl-1H-benzimidazole

The computed partition coefficient (XLogP3) of 2-phenyl-1-propyl-1H-benzimidazole is 3.9 [1], compared with 3.2 for the unsubstituted parent 2-phenyl-1H-benzimidazole [2]. This difference of ΔXLogP3 = +0.7 arises directly from the introduction of the N-1 n-propyl group, which adds three methylene units to the scaffold. In the context of the N-alkyl series reported by Phan et al. (2023), increasing alkyl chain length from methyl through heptyl progressively elevates lipophilicity and correlates with enhanced antiproliferative activity up to the pentyl/heptyl optimum [3].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Elimination: 2-Phenyl-1-propyl-1H-benzimidazole Lacks the N-H Donor Present in 2-Phenyl-1H-benzimidazole

2-Phenyl-1-propyl-1H-benzimidazole has a computed hydrogen bond donor count of zero because the N-1 position is substituted with the n-propyl group [1]. In contrast, the unsubstituted parent 2-phenyl-1H-benzimidazole has one hydrogen bond donor (the N-H at position 1) [2]. The N-H moiety in benzimidazoles is a known metabolic liability, susceptible to N-glucuronidation and N-oxidation, and can participate in tautomerism that complicates target binding [3]. Elimination of this donor by N-alkylation removes these liabilities.

Hydrogen bonding Drug design Metabolic stability

Antiproliferative Activity Against MDA-MB-231: N-Propyl Analog (1c) Exhibits IC₅₀ = 61.31 μM Versus >100 μM for Unsubstituted Parent

In a systematic SAR study of N-alkylated-2-phenylbenzimidazoles, the N-propyl-substituted analog (designated compound 1c) demonstrated an IC₅₀ of 61.31 ± 6.69 μM against the MDA-MB-231 human breast cancer cell line in an SRB assay, whereas the unsubstituted parent 2-phenyl-1H-benzimidazole (compound 1) showed IC₅₀ >100 μM in the same assay system [1]. In comparison, the N-pentyl analog (1e) achieved IC₅₀ = 21.93 μM, highlighting that the propyl chain provides an intermediate potency increment. The improvement over the parent compound (from >100 μM to 61.31 μM) represents at least a ~1.6-fold enhancement in potency attributable to N-alkylation.

Antiproliferative Breast cancer MDA-MB-231 SAR

Rotatable Bond Count: 2-Phenyl-1-propyl-1H-benzimidazole Has Three Rotatable Bonds Versus One for 2-Phenyl-1H-benzimidazole

The N-1 propyl substituent introduces two additional rotatable bonds (the N–CH₂ and two C–C bonds along the propyl chain), bringing the total rotatable bond count to three, compared with a single rotatable bond in 2-phenyl-1H-benzimidazole (the inter-ring C–C bond between benzimidazole and phenyl) [1][2]. This increase in conformational自由度 has implications for both entropic costs upon protein binding and the ability to sample conformations compatible with diverse binding pockets.

Conformational flexibility Molecular descriptors Entropic penalty

Positional Isomer Differentiation: 2-Phenyl-1-propyl-1H-benzimidazole (N-Alkylated) Versus 2-(1-Phenylpropyl)-1H-benzimidazole (C-Alkylated)

2-Phenyl-1-propyl-1H-benzimidazole (CAS not assigned; PubChem CID 1542147) is the N-1 alkylated isomer where the propyl group resides on the imidazole nitrogen [1]. Its positional isomer, 2-(1-phenylpropyl)-1H-benzimidazole (CAS 24893-44-5), carries the phenylpropyl moiety at the C-2 position instead . This structural difference has critical functional consequences: the N-alkylated isomer eliminates the benzimidazole N-H (HBD = 0), blocking tautomerism and preventing N-H-mediated interactions, whereas the C-alkylated isomer retains the N-H (HBD = 1) and thus preserves both tautomeric capability and hydrogen bond donor capacity [1]. The C-alkylated isomer is also bulkier at the 2-position (phenylpropyl vs. phenyl), which alters steric interactions with biological targets.

Positional isomerism Tautomerism N- vs C-alkylation

Molecular Weight Increment: 2-Phenyl-1-propyl-1H-benzimidazole (236.31 Da) Is 21.7% Heavier Than the Parent Scaffold (194.23 Da)

The molecular weight of 2-phenyl-1-propyl-1H-benzimidazole is 236.31 g/mol [1], compared with 194.23 g/mol for 2-phenyl-1H-benzimidazole [2]. This represents a 42.08 Da increase (21.7%), attributable to the addition of the C₃H₆ n-propyl fragment to the N-1 position. Within the N-alkyl series, molecular weight increments are additive: the methyl analog (C₁₄H₁₂N₂) has MW ≈208.26, the ethyl analog ≈222.29, the propyl analog 236.31, and the butyl analog 250.34 . The propyl-substituted compound remains within the favorable range for lead-like properties (MW ≤350) while offering a meaningful increment in lipophilic surface area relative to the methyl and ethyl analogs.

Molecular weight Lead-likeness Fragment-based design

Optimal Research and Procurement Application Scenarios for 2-Phenyl-1-propyl-1H-benzimidazole


SAR Campaigns Exploring N-Alkyl Chain Length Effects on Antiproliferative Activity

2-Phenyl-1-propyl-1H-benzimidazole serves as the N-propyl reference point in systematic SAR series evaluating the impact of N-1 alkyl chain length on antiproliferative activity against MDA-MB-231 and other cancer cell lines. Its IC₅₀ of 61.31 μM against MDA-MB-231 [1] provides a mid-range potency benchmark between the inactive parent (IC₅₀ >100 μM) and the more potent N-pentyl analog (IC₅₀ = 21.93 μM), enabling researchers to correlate chain length with activity and guide further optimization.

Lead Optimization Requiring Elimination of Benzimidazole N-H for Improved Membrane Permeability or Metabolic Stability

In drug discovery programs where the unsubstituted 2-phenyl-1H-benzimidazole scaffold shows target engagement but suffers from poor membrane permeability or N-H-mediated metabolic clearance, 2-phenyl-1-propyl-1H-benzimidazole offers a direct replacement with HBD = 0, XLogP3 = 3.9, and TPSA = 17.8 Ų [1]. This compound provides a pre-validated starting point for assessing whether N-alkylation improves cellular activity without introducing excessive lipophilicity or molecular weight.

Physicochemical Property Benchmarking and Computational Model Validation

The availability of computed physicochemical descriptors for 2-phenyl-1-propyl-1H-benzimidazole (XLogP3 = 3.9, HBD = 0, HBA = 1, rotatable bonds = 3, TPSA = 17.8 Ų) [1] makes it a useful compound for validating in silico prediction models of logP, solubility, and permeability within the benzimidazole chemical space. Its intermediate properties between the parent compound and longer-chain analogs allow assessment of model linearity and accuracy across a range of lipophilicity values.

Positional Isomer Resolution and Analytical Method Development

2-Phenyl-1-propyl-1H-benzimidazole and its positional isomer 2-(1-phenylpropyl)-1H-benzimidazole (CAS 24893-44-5) share the same molecular formula (C₁₆H₁₆N₂) and molecular weight (~236.31) but differ in connectivity and HBD count . This pair is valuable for developing and validating analytical methods (HPLC, LC-MS, NMR) capable of distinguishing N-alkylated from C-alkylated benzimidazole regioisomers, a critical quality control requirement for procurement and compound management workflows.

Quote Request

Request a Quote for 2-phenyl-1-propyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.